ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
Description
Ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a heterocyclic compound featuring a 1,5-benzodiazepine core substituted with a sulfanyl-linked carbamoyl-methyl group and a benzodioxol moiety. The benzodiazepine scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) modulation, while the benzodioxol group (a methylenedioxy derivative) is often associated with enhanced metabolic stability and bioactivity in plant-derived biomolecules . The compound’s synthesis likely involves multi-step reactions, including thioether formation and carbamoylation, as inferred from analogous procedures for sulfanyl-containing heterocycles . Structural validation via crystallographic methods (e.g., SHELX programs) would confirm its stereochemistry and conformational stability .
Properties
IUPAC Name |
ethyl 2-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-2-29-23(28)11-16-10-22(26-18-6-4-3-5-17(18)25-16)32-13-21(27)24-12-15-7-8-19-20(9-15)31-14-30-19/h3-10,25H,2,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLCEVOQPSLFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Benzodiazepine Core: The benzodiazepine core is formed by the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety is attached to the benzodiazepine core through a nucleophilic substitution reaction.
Formation of the Ethyl Acetate Group: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzodiazepines.
Scientific Research Applications
Ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and epilepsy.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The benzodioxole moiety may also contribute to its biological activity by interacting with other molecular pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several bioactive heterocycles:
Key Observations :
- 1,5-Benzodiazepine Core : Unique to the target compound, this core is less common in synthetic bioactive molecules compared to benzoxazole or thiadiazole derivatives. It may confer distinct binding properties, particularly in CNS targets .
- Benzodioxol Group : This moiety enhances metabolic resistance compared to simpler methyl or methoxy substituents in analogues like the benzoxazole derivative .
- Sulfanyl Linkage: Present in all listed compounds, this group facilitates covalent or non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects) with biological targets .
Computational Similarity and Bioactivity Predictions
Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.4–0.6) to benzoxazole and thiadiazole derivatives, primarily due to shared sulfanyl and carbamoyl groups . However, its benzodiazepine core and benzodioxol substituent reduce similarity scores compared to smaller heterocycles.
Docking and Binding Affinity Predictions (Glide XP Scoring) :
- The benzodiazepine core may adopt a planar conformation, enabling π-π stacking with aromatic residues in enzyme active sites (e.g., GABA receptors).
- Sulfanyl and carbamoyl groups enhance hydrogen-bonding interactions, critical for target selectivity.
Biological Activity
Ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines elements of benzodiazepines and benzodioxoles. Its molecular formula is with a molecular weight of approximately 378.46 g/mol. The presence of the benzodioxole moiety is significant as it is often associated with various pharmacological activities.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antioxidant Activity : Studies have shown that benzodioxole derivatives possess antioxidant properties that help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory potential of related compounds, which may be beneficial in treating conditions like arthritis and other inflammatory disorders.
- CNS Activity : Given the benzodiazepine structure, there are implications for anxiolytic (anti-anxiety) and sedative effects. Compounds in this class often modulate GABAergic activity, which is crucial for their calming effects.
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- GABA Receptor Modulation : Similar compounds enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Inhibition of Pro-inflammatory Cytokines : Some studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Study 1: Antioxidant Activity
A recent study evaluated the antioxidant capacity of various benzodioxole derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.
Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, a related compound demonstrated a reduction in paw swelling and inflammatory markers when administered to rats. This suggests that the compound could be effective in managing inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
